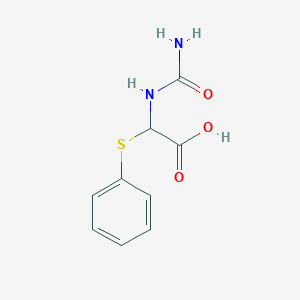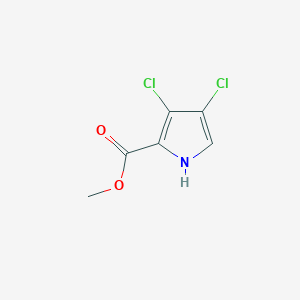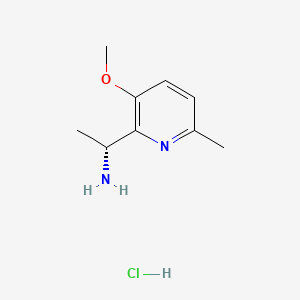
2-(Carbamoylamino)-2-phenylsulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylthiohydantoic acid is an organic compound with the molecular formula C9H10N2O2S. It is known for its role in various chemical and biological processes. The compound is characterized by the presence of a phenyl group attached to a thiohydantoin structure, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylthiohydantoic acid can be synthesized through the reaction of phenylisothiocyanate with glycine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of phenylthiohydantoic acid involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylthiohydantoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of phenylthiohydantoic acid.
Applications De Recherche Scientifique
Phenylthiohydantoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: Phenylthiohydantoic acid is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phenylthiohydantoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and thiohydantoin groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Phenylthiohydantoin: Shares a similar structure but lacks the carboxylic acid group.
Phenylthiocarbamide: Contains a thiocarbamide group instead of the thiohydantoin structure.
Phenylthiourea: Features a thiourea group, differing in its chemical reactivity.
Uniqueness: Phenylthiohydantoic acid is unique due to its combination of a phenyl group and a thiohydantoin structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10N2O3S |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
2-(carbamoylamino)-2-phenylsulfanylacetic acid |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)11-7(8(12)13)15-6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) |
Clé InChI |
MLPJIZNINRHYNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(C(=O)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)

![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)








![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


